![molecular formula C13H13NO3S2 B6693489 3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B6693489.png)
3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate acylating agents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may include continuous flow reactors, microwave-assisted synthesis, and other advanced technologies to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or copper, and reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(thiophen-2-yl)propanoic acid: Another thiophene derivative with similar structural features.
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid: A related compound with a different substitution pattern on the thiophene ring
Uniqueness
3-Thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid is unique due to its specific substitution pattern and the presence of both thiophene and acylamino groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-thiophen-2-yl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c15-12(6-9-3-5-18-8-9)14-10(7-13(16)17)11-2-1-4-19-11/h1-5,8,10H,6-7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWBSYCZJUAWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
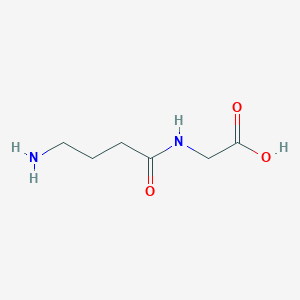
![3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid](/img/structure/B6693413.png)
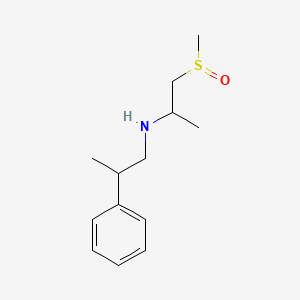
![3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6693434.png)
![3-bromo-5-methyl-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6693442.png)
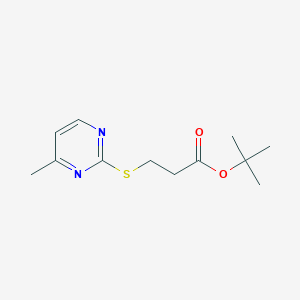
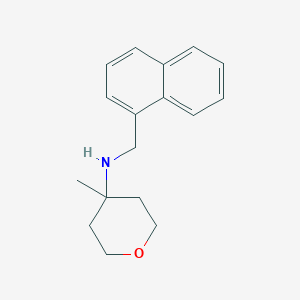
![2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide](/img/structure/B6693461.png)
![Methyl 2-phenyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B6693474.png)
![2-[[2-(2-Bromoanilino)-2-oxoethyl]-methylamino]acetic acid;hydrochloride](/img/structure/B6693476.png)
![N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B6693484.png)
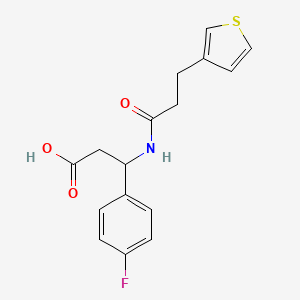
![3-chloro-2-methyl-N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B6693501.png)
![3-(4-Fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B6693503.png)
